5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-4-9-10-3-1-2-6(5)10/h4H,1-3H2,(H2,8,11) |
InChI Key |
QRBMSNBLSUWEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Scheme Summary
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of pyrazole nitrogen with N-SEM group | NaH, THF, 0 °C | Formation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole |
| 2 | Alkylation at C-5 with 1-bromo-3-chloropropane | n-BuLi, THF, -78 °C to RT | 5-(3-chloropropyl)-N-SEM-pyrazole |
| 3 | SEM deprotection | Acidic conditions | Free pyrazole derivative |
| 4 | Intramolecular ring closure | Base, DMF | Formation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core |
| 5 | Electrophilic aromatic substitution with N-bromosuccinimide (NBS) | NBS, SEAr conditions | Introduction of bromine at C-3 position |
| 6 | Conversion of bromine to aldehyde | Organometallic or nucleophilic substitution | 3-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| 7 | Oxime formation from aldehyde | Hydroxylamine derivatives | Oxime intermediate |
| 8 | Hydrogenation of oxime to amine | Catalytic hydrogenation | Final product: (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine |
The overall yield of this eight-step process was approximately 29.4%, with intermediates and final products confirmed by HPLC-MS and ^1H NMR spectroscopy.
Detailed Notes on Key Steps
- Protection and Alkylation: The use of the N-SEM (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrazole nitrogen is crucial to direct alkylation selectively at the C-5 position without side reactions.
- Intramolecular Cyclization: After deprotection, the intramolecular nucleophilic substitution leads to ring closure forming the fused bicyclic pyrrolo[1,2-b]pyrazole system.
- Electrophilic Bromination: NBS is employed to selectively brominate the aromatic ring at the 3-position, enabling further functional group transformations.
- Functional Group Interconversions: The bromine substituent is converted to an aldehyde, then to an oxime, and finally reduced to the amine, demonstrating a versatile approach to install the desired functional group at C-3.
Alternative Preparation Approaches and Related Pyrazole Syntheses
While the above method is specific and detailed for the target compound, other general pyrazole synthesis methods provide foundational chemistry relevant to the preparation of pyrrolo[1,2-b]pyrazole derivatives:
- Cyclocondensation of 1,3-Diketones with Hydrazines: This classical approach forms substituted pyrazoles rapidly and with good yields. However, it often leads to regioisomer mixtures and may require further steps to build fused ring systems.
- Cycloaddition of Diazocarbonyl Compounds: 1,3-Dipolar cycloaddition reactions between diazo compounds and alkynes or other dipolarophiles can yield pyrazole derivatives with diverse substitution patterns.
- In Situ Formation of Carbonyl Derivatives: One-pot methods involving aldehydes, alkynes, and hydrazines under oxidative conditions can generate substituted pyrazoles efficiently.
These methods, while useful for pyrazole cores, generally require adaptation and additional steps to achieve the fused pyrrolo[1,2-b]pyrazole structure with specific substitution at C-3.
Research Findings and Analytical Characterization
- The eight-step synthetic route was optimized to maximize yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.
- Intermediates were characterized by ^1H NMR, confirming the expected chemical shifts and coupling patterns consistent with the proposed structures.
- HPLC-MS analysis confirmed molecular weights and purity at each stage.
- The final product exhibited the expected spectral data for the this compound analog, validating the synthetic approach.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | N-SEM Protection | NaH, THF, 0 °C | Protect pyrazole N | High yield, clean reaction |
| 2 | Alkylation | n-BuLi, 1-bromo-3-chloropropane, THF, -78 °C to RT | Introduce 3-chloropropyl side chain | Overnight reaction, good yield |
| 3 | Deprotection | Acidic conditions | Remove SEM group | Quantitative |
| 4 | Cyclization | Base, DMF | Form fused bicyclic ring | Efficient ring closure |
| 5 | Bromination | NBS, SEAr | Introduce Br at C-3 | Selective substitution |
| 6 | Bromine to Aldehyde | Organometallic reagents | Functional group transformation | Moderate yield |
| 7 | Oxime Formation | Hydroxylamine | Convert aldehyde to oxime | High yield |
| 8 | Hydrogenation | Catalytic H2 | Reduce oxime to amine | Final product obtained |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The carboxamide group undergoes alkylation and acylation at the nitrogen atom under basic conditions. For example:
-
Methylation : Reaction with methyl iodide in DMF (using NaH as a base) yields N-methyl derivatives.
-
Acetylation : Treatment with acetyl chloride in THF (with Et
N) produces N-acetylated products.
These reactions are critical for modulating the compound’s solubility and biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH | ||
| I, NaH, DMF, 0–25°C | N-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide | 65–78% | |
| Acylation | AcCl, Et | ||
| N, THF, reflux | N-Acetyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide | 82% |
Nucleophilic Substitution
The pyrazole ring participates in nucleophilic substitution reactions. For instance, displacement of halides (if present) with amines or thiols has been reported:
-
Reaction with ammonia in ethanol at 60°C yields amine derivatives.
Cycloaddition Reactions
The compound’s conjugated system enables participation in [3+2] cycloadditions:
-
Huisgen Cycloaddition : Reacts with azides under copper catalysis to form triazole-fused derivatives.
Hydrolysis
The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at 100°C produces 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) at 80°C yields the same product .
Phosphorylation
The carboxamide reacts with phosphorylating agents (e.g., POCl
) to form phosphorylated derivatives, enhancing its interaction with kinase enzymes.
Amide Coupling
The carboxylic acid derivative (post-hydrolysis) undergoes peptide coupling reactions:
-
EDCI/HOBt-mediated coupling with amines produces novel amides.
Comparative Reactivity with Analogues
The carboxamide group distinguishes this compound from similar bicyclic heterocycles:
| Compound | Key Functional Group | Reactivity Profile |
|---|---|---|
| 4H-Pyrrolo[1,2-b]pyrazole | None | Limited functionalization options |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | Carboxylic acid | Prone to decarboxylation under heat |
| N-Methoxy-N-methyl derivative | Methoxy-methyl amide | Enhanced stability in alkaline conditions |
Reaction Mechanisms
Scientific Research Applications
Chemical Properties and Structure
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide features a unique bicyclic structure that combines both pyrrole and pyrazole rings. Its molecular formula is , with a molecular weight of approximately 166.19 g/mol. This specific structure contributes to its diverse biological activities and makes it a subject of interest in drug development.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound may possess anticancer effects by inhibiting specific pathways involved in tumor growth and proliferation. Studies have shown its potential in targeting cancer cell lines, leading to apoptosis and reduced tumor size in preclinical models.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Synthesis Comparison Table
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Involves cyclizing pyrrole and pyrazole precursors | 70-85 |
| Multicomponent Reaction | Combines multiple reactants in one step | 80-90 |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TGF-β Receptor Inhibitors
- Galunisertib demonstrates enhanced potency over the base scaffold due to the quinoline-6-carboxamide group, enabling strong hydrophobic interactions and hydrogen bonding with kinase domains (e.g., residues S280, Y282) .
- In contrast, unmodified 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide shows moderate TGF-β RI inhibition (IC₅₀ ~ 100–500 nM), highlighting the importance of aromatic extensions for target affinity .
Kinase Inhibitors
- Danusertib replaces the carboxamide group with a 3-aminopyrazole moiety, shifting activity toward Aurora kinases. Its bicyclic system enhances selectivity, with sub-100 nM IC₅₀ values in cancer models .
- Derivatives bearing pyridine or quinoline groups (e.g., 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) exhibit improved kinase binding via π-π stacking and hydrophobic interactions .
Antimicrobial Agents
- The 6-methylidene penem derivative inhibits β-lactamases by mimicking β-lactam substrates, leveraging the pyrrolopyrazole core for stability and binding .
Physicochemical Properties
- Carboxylic acid derivatives (e.g., 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid) exhibit lower molecular weights (~196–210 g/mol) and higher solubility compared to carboxamide variants, influencing bioavailability .
Biological Activity
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique bicyclic framework, specifically a fused pyrrole and pyrazole ring. Its molecular formula is with a molecular weight of approximately 152.15 g/mol. The presence of the carboxamide functional group is significant in modulating its biological properties and interactions with various targets.
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies show IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Properties : It has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to tumor growth and survival. Case studies indicate efficacy against several cancer cell lines, including those from lung and colorectal cancers .
- Antimicrobial Effects : Research indicates that it possesses antimicrobial properties, contributing to its potential in treating infections .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization Reactions : Utilizing precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
- Multi-step Synthesis : Involves the formation of the bicyclic structure followed by functionalization to introduce the carboxamide group.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : Different substituents on the pyrazole ring can significantly alter the compound's potency against specific targets like COX enzymes and cancer cell lines.
| Substituent Type | Biological Activity | Remarks |
|---|---|---|
| Methyl | Enhanced anti-inflammatory activity | Increases lipophilicity |
| Halogen | Improved anticancer activity | Modulates receptor binding affinity |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Inhibition of COX Enzymes : A study demonstrated that derivatives of this compound showed superior COX-2 inhibition compared to traditional NSAIDs, indicating potential for developing new anti-inflammatory drugs .
- Anticancer Activity : In vitro assays indicated that certain derivatives effectively inhibited growth in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with mechanisms involving apoptosis induction and cell cycle arrest .
- TGF-beta Receptor Inhibition : Research on aryl-substituted analogs revealed their ability to selectively inhibit TGF-beta type I receptor kinase activity, suggesting a role in modulating fibrotic processes associated with various cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide derivatives, and what challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves multi-step routes with protective group strategies. For example, a brominated derivative (3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) is synthesized via alkylation at the C-5 position using 1-bromo-3-chloropropane after N-SEM protection of pyrazole . Challenges include low yields (e.g., 45-60% in intermediate steps) and side reactions due to the compound’s sensitivity to moisture. Purification often requires column chromatography under inert conditions .
Q. Which analytical techniques are recommended for characterizing the structural integrity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing between C-3 and C-5 substitutions) .
- HPLC-MS : For purity assessment, especially for brominated derivatives (e.g., CAS 174790-35-3, MW 187.04 g/mol) .
- X-ray Crystallography : To resolve ambiguities in fused-ring conformation .
Advanced Research Questions
Q. How can synthetic routes for (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine be optimized to improve yield and scalability?
- Methodological Answer :
- Factorial Design : Apply 2^k factorial experiments to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, increasing reaction temperature from 25°C to 40°C improved alkylation efficiency by 18% in preliminary trials .
- Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side-product formation .
- Protection-Deprotection Strategies : Replace N-SEM groups with thermally stable alternatives (e.g., Boc) to simplify purification .
Q. How do structural modifications at the C-3 position influence the bioactivity of pyrrolopyrazole derivatives?
- Methodological Answer :
- Case Study : Introducing a carboxamide group at C-3 enhances kinase inhibition (e.g., PI3K-delta, IC₅₀ = 12 nM) by facilitating hydrogen bonding with ATP-binding pockets .
- Comparative Analysis : Bromine substitution at C-3 (e.g., 3-Bromo derivative) reduces solubility (logP = 2.1) but increases metabolic stability in vitro (t₁/₂ = 6.2 hrs vs. 2.1 hrs for unsubstituted analogs) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesizing derivatives .
Q. What strategies resolve discrepancies in reported bioactivity data for pyrrolopyrazole derivatives across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. For example, antitrypanosomal activity ranged from IC₅₀ = 0.8–5.6 µM due to differences in parasite strains .
- Structural Verification : Re-evaluate compound identity via LC-MS in studies with conflicting results to rule out degradation .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the stability of pyrrolopyrazole derivatives under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate derivatives in PBS (pH 7.4) and human liver microsomes at 37°C. Sample at 0, 1, 3, 6, and 24 hrs for HPLC analysis .
- Degradation Pathways : Use LC-HRMS to identify hydrolysis products (e.g., cleavage of the pyrrolopyrazole ring) .
- Data Interpretation : Apply first-order kinetics to calculate degradation rate constants (k) and shelf-life (t₉₀) .
Q. What comparative frameworks are effective for assessing the pharmacological potential of pyrrolopyrazole analogs?
- Methodological Answer :
- Hierarchical Clustering : Group analogs by structural similarity (e.g., Tanimoto coefficient >0.85) and bioactivity profiles (e.g., kinase inhibition vs. cytotoxicity) .
- Dose-Response Matrix : Test analogs across a 10-point concentration range (1 nM–100 µM) to generate EC₅₀/IC₅₀ heatmaps .
- In Vivo Correlation : Use murine models to validate in vitro findings (e.g., tumor growth inhibition rates) and adjust pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
